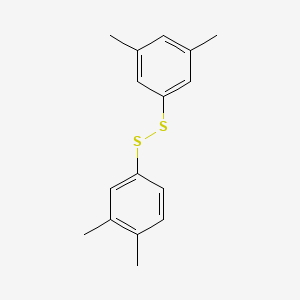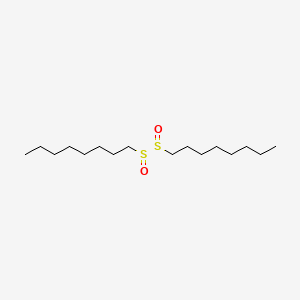![molecular formula C7H11N3OS B13783714 Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- typically involves the reaction of thiazole derivatives with acetamide. One common method involves the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine, such as 1-aminoethyl, to form the desired acetamide derivative. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial production to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学的研究の応用
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to a decrease in the production of key metabolites. Additionally, it can bind to receptors, altering signal transduction pathways and affecting cellular processes.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)acetamide
- N-[4-(1-aminoethyl)phenyl]acetamide
- N-Acetylethylenediamine
Uniqueness
Acetamide, N-[4-(1-aminoethyl)-thiazol-2-YL]- is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
N-[4-(1-aminoethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H11N3OS/c1-4(8)6-3-12-7(10-6)9-5(2)11/h3-4H,8H2,1-2H3,(H,9,10,11) |
InChIキー |
QNSDVWWXVPXBGK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CSC(=N1)NC(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


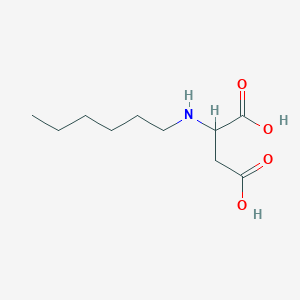
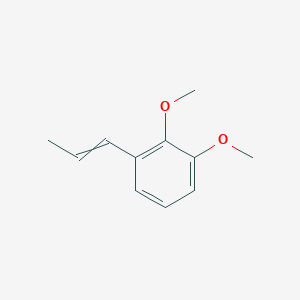

![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
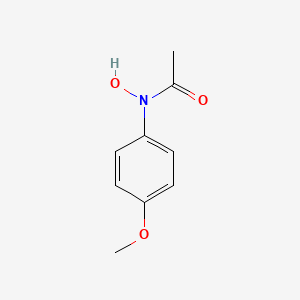
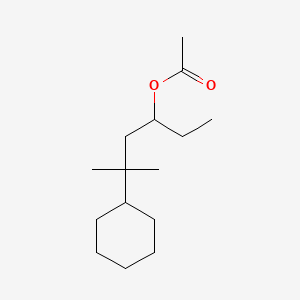
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
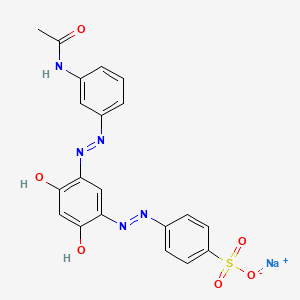

(2-propanolato)-](/img/structure/B13783717.png)


